molecular formula C6H11NO2 B3030440 (R)-2-Methallylglycine CAS No. 905929-81-9

(R)-2-Methallylglycine

Cat. No. B3030440
CAS RN: 905929-81-9
M. Wt: 129.16 g/mol
InChI Key: PABWDKROPVYJBH-RXMQYKEDSA-N
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Description

(R)-2-Methallylglycine is an amino acid that is commonly known as L-methionine sulfoximine (MSO). It is a potent inhibitor of glutamine synthetase, an enzyme that is involved in the synthesis of glutamine from glutamate and ammonia. MSO has been extensively studied for its potential applications in scientific research, particularly in the fields of neurobiology and cancer research.

Scientific Research Applications

  • Synthesis of Labelled Neuropeptides : It has been used as a precursor in the synthesis of tritium-labelled peptides, particularly in biologically active peptides. This involves incorporating modified amino acids like (R)-2-methallylglycine into peptides such as des-Tyr1-γ-endorphin and shorter des-enkephalin-γ-endorphin, which are significant in the field of neurochemistry (Nispen et al., 2010).

  • Biosynthesis of Nonproteinogenic Amino Acids : In the study of nonproteinogenic amino acids, which do not occur in proteins naturally but can have various biological activities, this compound has been investigated. The in vitro biosynthesis of such amino acids is essential for understanding their role and potential applications in medical science and biochemistry (Patteson, Dunn, & Li, 2018).

  • Enzyme Inhibition Studies : The use of this compound derivatives in the synthesis of enzyme inhibitors is another area of research. These studies are crucial in drug development, as enzyme inhibitors can be used as drugs to treat various diseases (Patteson, Dunn, & Li, 2018).

properties

IUPAC Name

(2R)-2-amino-4-methylpent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4(2)3-5(7)6(8)9/h5H,1,3,7H2,2H3,(H,8,9)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABWDKROPVYJBH-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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